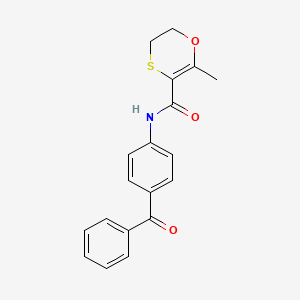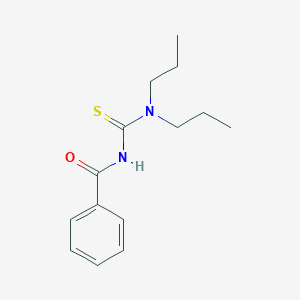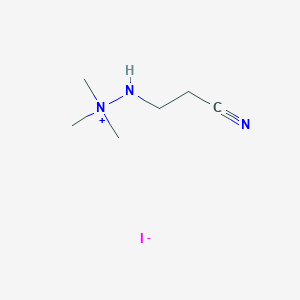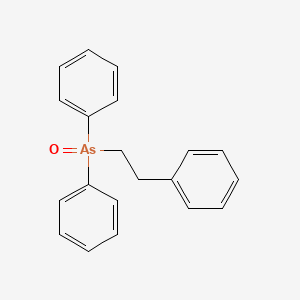
N-(4-Benzoylphenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Benzoylphenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Benzoylphenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the amidation of 4-aminobenzophenone with methacryloyl chloride in the presence of triethylamine to form N-(4-benzoylphenyl)methacrylamide . This intermediate can then undergo further reactions to introduce the oxathiine ring and the carboxamide group under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of advanced techniques such as dispersion polymerization and reversible addition-fragmentation chain-transfer (RAFT) polymerization can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Benzoylphenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms or other functional groups onto the benzoylphenyl ring .
Applications De Recherche Scientifique
N-(4-Benzoylphenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which N-(4-Benzoylphenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. For instance, in lipid-lowering applications, the compound may inhibit key enzymes involved in lipid metabolism, leading to reduced lipid levels in the bloodstream . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-Benzoylphenyl)-1H-Indole-2-Carboxamide: This compound has similar lipid-lowering properties but differs in its core structure, which includes an indole ring instead of an oxathiine ring.
N-(4-Benzoylphenyl)-2-Chloroacetamide: Known for its antibacterial activity, this compound shares the benzoylphenyl group but has a different functional group attached to the benzoyl ring.
Uniqueness
N-(4-Benzoylphenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide stands out due to its unique combination of a benzoylphenyl group, a dihydro-oxathiine ring, and a carboxamide group
Propriétés
Numéro CAS |
60462-43-3 |
|---|---|
Formule moléculaire |
C19H17NO3S |
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
N-(4-benzoylphenyl)-6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxamide |
InChI |
InChI=1S/C19H17NO3S/c1-13-18(24-12-11-23-13)19(22)20-16-9-7-15(8-10-16)17(21)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,20,22) |
Clé InChI |
METBOUOZCIXWPW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SCCO1)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1R)-1,7,7-Trimethyl-2-(methylsulfanyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14600685.png)
![1-Nitro-3-[(prop-2-en-1-yl)selanyl]benzene](/img/structure/B14600687.png)


![(E)-{2,2-Dimethyl-1-[(trimethylsilyl)oxy]propylidene}(phenyl)phosphane](/img/structure/B14600713.png)




![Trimethyl[(6-methylhepta-1,5-dien-2-YL)oxy]silane](/img/structure/B14600743.png)

